molecular formula C8H16O2 B13817781 3-Methyl-4-propoxybutan-2-one

3-Methyl-4-propoxybutan-2-one

Cat. No.: B13817781
M. Wt: 144.21 g/mol
InChI Key: KZGQWMQHPSKEPO-UHFFFAOYSA-N
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Description

3-Methyl-4-propoxybutan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a propoxy group attached to the fourth carbon and a methyl group attached to the third carbon of the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol replaces the hydrogen atom on the carbon adjacent to the carbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Compounds with different alkoxy or other substituent groups replacing the propoxy group.

Scientific Research Applications

3-Methyl-4-propoxybutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propoxybutan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors. The propoxy group may influence the compound’s solubility and ability to penetrate biological membranes, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-phenyl-2-butanone: Similar structure but with a phenyl group instead of a propoxy group.

    4-Methoxymethoxy-3-methylbut-3-en-2-one: Contains a methoxymethoxy group instead of a propoxy group.

Uniqueness

3-Methyl-4-propoxybutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its propoxy group provides different reactivity and solubility characteristics compared to similar compounds with other substituents.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methyl-4-propoxybutan-2-one

InChI

InChI=1S/C8H16O2/c1-4-5-10-6-7(2)8(3)9/h7H,4-6H2,1-3H3

InChI Key

KZGQWMQHPSKEPO-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)C(=O)C

Origin of Product

United States

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